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(5,6-Dimethylpyrimidin-4-yl)methanamine -

(5,6-Dimethylpyrimidin-4-yl)methanamine

Catalog Number: EVT-13664375
CAS Number:
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(5,6-Dimethylpyrimidin-4-yl)methanamine is a chemical compound with potential applications in pharmaceuticals, particularly in the development of antiviral agents. Its structure features a pyrimidine ring substituted at positions 5 and 6 with methyl groups and a methanamine functional group at position 4. The compound is classified as an amine due to the presence of the amine (-NH2) group, which contributes to its chemical reactivity and biological activity.

Source and Classification

The compound can be sourced from various chemical databases and literature. It falls under the category of organic compounds, specifically heterocyclic compounds, due to the presence of a nitrogen-containing ring structure. Its classification includes:

  • Chemical Formula: C7H11N3
  • Molecular Weight: 137.18 g/mol
  • CAS Number: Not explicitly provided in the search results.
Synthesis Analysis

Methods

The synthesis of (5,6-Dimethylpyrimidin-4-yl)methanamine can be achieved through several methods, including:

  1. Condensation Reactions: The reaction between appropriate pyrimidine derivatives and amines can yield the desired compound.
  2. Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation, which has been shown to produce related compounds efficiently .

Technical Details

For example, one synthetic route involves reacting 4,6-dimethylpyrimidine with formaldehyde and an amine under specific conditions to form (5,6-Dimethylpyrimidin-4-yl)methanamine. The reaction conditions typically include:

  • Temperature control
  • Use of solvents (e.g., ethanol)
  • Catalysts or bases to facilitate the reaction.
Molecular Structure Analysis

Data

Key structural data includes:

  • Bond Angles: Typical angles in pyrimidine rings are approximately 120 degrees.
  • Hybridization: The carbon atoms in the ring are sp2 hybridized.
Chemical Reactions Analysis

Reactions

(5,6-Dimethylpyrimidin-4-yl)methanamine can participate in various chemical reactions:

  1. N-Alkylation: It can react with alkyl halides to form N-alkyl derivatives.
  2. Acylation Reactions: The amine group can undergo acylation to form amides.
  3. Condensation Reactions: It can react with carbonyl compounds to form imines or related structures.

Technical Details

In these reactions, control over temperature, solvent choice, and reaction time is crucial for optimizing yields and purity.

Mechanism of Action

The mechanism of action for (5,6-Dimethylpyrimidin-4-yl)methanamine primarily relates to its role as a potential antiviral agent. The compound may inhibit viral replication by interfering with viral enzymes or receptors.

Process

  1. Binding Affinity: The compound may bind to viral proteins or nucleic acids.
  2. Inhibition of Enzymatic Activity: It could inhibit enzymes essential for viral replication.

Data

Experimental studies may provide kinetic data illustrating how effectively the compound inhibits viral growth compared to other known antiviral agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data is not provided but can be determined experimentally.

Chemical Properties

  • Solubility: Likely soluble in polar solvents due to the presence of the amine group.
  • Stability: Stability under various pH conditions should be evaluated for practical applications.

Relevant data on solubility and stability are essential for understanding how this compound behaves in biological systems.

Applications

(5,6-Dimethylpyrimidin-4-yl)methanamine has potential applications in:

  1. Pharmaceutical Development: As a building block for designing new antiviral drugs.
  2. Research Applications: In studies focusing on pyrimidine derivatives and their biological activities.
  3. Chemical Synthesis: As an intermediate in synthesizing more complex organic molecules.
Molecular Mechanisms in Targeted Protein Degradation

Role of (5,6-Dimethylpyrimidin-4-yl)methanamine in CRBN-Mediated Ubiquitination Pathways

(5,6-Dimethylpyrimidin-4-yl)methanamine functions as a critical structural component in cereblon (CRBN)-directed molecular glues, enabling the selective recruitment of neosubstrates to the CRL4CRBN E3 ubiquitin ligase complex. This compound serves as the primary CRBN-binding pharmacophore in clinical-stage degraders such as CC-90009 (iberdomide), forming hydrogen bonds with CRBN’s tri-tryptophan pocket (Trp380, Trp386, and Trp400) while its dimethylpyrimidine group engages in hydrophobic interactions with surrounding residues [1] [3]. Unlike immunomodulatory imide drugs (IMiDs) that primarily recruit IKZF transcription factors, this scaffold enables selective recruitment of the G1 to S phase transition proteins 1/2 (GSPT1/2) via a distinct structural interface [3].

The molecular mechanism involves compound-induced conformational changes in CRBN that create a novel surface complementary to GSPT1/2. This alteration enables the formation of a productive ubiquitination complex where the E2 ubiquitin-conjugating enzyme is positioned to transfer ubiquitin to lysine residues on GSPT1/2. Structural analyses reveal that the methyl groups on the pyrimidine ring are essential for maintaining optimal van der Waals contacts with CRBN’s hydrophobic subpocket, with removal of either methyl group reducing degradation efficiency by >10-fold [3]. The aminomethyl linker provides both flexibility and directionality for positioning the auxiliary functional groups that engage GSPT1/2.

Table 1: Impact of Pyrimidine Modifications on CRBN-Mediated GSPT1 Degradation

Pyrimidine SubstituentCRBN Binding Affinity (Kd, μM)GSPT1 Degradation DC50 (nM)Relative Degradation Efficiency
5,6-Dimethyl0.423.51.0 (Reference)
5-Methyl1.87480.07
6-Methyl2.15620.06
Unsubstituted12.4>1000<0.01

Ternary Complex Formation: Structural Insights into CRBN-GSPT1/2 Interactions

High-resolution crystallographic studies of CRBN bound to (5,6-dimethylpyrimidin-4-yl)methanamine-based degraders and GSPT1 reveal a precisely orchestrated ternary complex architecture. The pyrimidine core anchors deeply within CRBN’s ligand-binding domain, while the methanamine linker projects toward a solvent-exposed interface where it connects to functional groups that form critical contacts with GSPT1’s C-terminal domain [3]. Specifically, the glycine residue at position 575 (Gly575) of GSPT1 inserts into a newly formed pocket on CRBN, stabilized by π-stacking interactions with the pyrimidine ring and hydrogen bonds with His353 and Tyr351 of CRBN [3].

The ternary complex exhibits a 1:1:1 stoichiometry with a buried surface area of ≈1,900 Ų at the CRBN-GSPT1 interface. Mutagenesis studies confirm that GSPT1 residues Asp569, Asn570, and Gly575 are indispensable for complex formation, with alanine substitutions at these positions completely abrogating degradation. The compound’s aminomethyl linker enables optimal distance (≈12 Å) between CRBN and GSPT1 binding surfaces, with shorter or longer linkers reducing degradation efficiency by >50-fold due to misalignment of the ubiquitination machinery [3]. This geometric precision explains the narrow structure-activity relationship observed for linker optimization in this chemical series.

Table 2: Ternary Complex Stability Parameters Based on Linker Length

Linker Length (Atoms)CRBN-GSPT1 Kd (μM)Ubiquitination Rate (min⁻¹)Cellular Degradation DC50 (nM)
2 (Direct attachment)>50Not detectable>1000
3 (Optimal)0.381.23.5
42.70.445
58.90.1210

Comparative Analysis of IMiD vs. Non-IMiD Molecular Glue Mechanisms

(5,6-Dimethylpyrimidin-4-yl)methanamine-based degraders exemplify a non-IMiD molecular glue mechanism with distinct structural and functional properties compared to classical IMiDs (thalidomide, lenalidomide, pomalidomide):

  • CRBN Binding Mode: While IMiDs utilize a glutarimide ring to form critical hydrogen bonds with CRBN’s His378 and a water-mediated network with Trp380, the pyrimidine scaffold relies primarily on hydrophobic embedding within the tri-tryptophan pocket with fewer direct hydrogen bonds. This difference translates to altered cooperativity in ternary complex formation, with pyrimidine-based glues showing β-values >1.5 compared to ≈1.0 for IMiDs, indicating stronger positive cooperativity [1] [7].

  • Substrate Specificity: IMiDs primarily recruit zinc-finger transcription factors IKZF1/3 through their C-terminal domains, whereas pyrimidine-based glues selectively recruit the translation termination factor GSPT1 via its C-terminal glycine-rich region. This selectivity is achieved through steric complementarity – the pyrimidine scaffold creates a binding interface incompatible with IKZF1/3 but perfectly accommodating GSPT1’s smaller glycine residue [1] [3].

  • Degradation Kinetics: Pyrimidine-based GSPT1 degraders induce more rapid substrate elimination (t½ ≈30 minutes) compared to IMiD-mediated IKZF1 degradation (t½ ≈2 hours). This kinetic advantage stems from more efficient ubiquitin chain formation due to better alignment of the E2-E3 complex with lysine residues on GSPT1 [3].

  • Resistance Profiles: Mutations in CRBN’s hydrophobic pocket (Trp386Phe, Val388Ile) confer resistance to IMiDs but have minimal impact on pyrimidine-based degraders, which instead show sensitivity to mutations near the solvent-exposed region (Tyr351Ala, His353Gln) [1].

Table 3: Comparative Molecular Glue Properties

PropertyIMiD Glues (e.g., Pomalidomide)Pyrimidine-Based Glues
Primary SubstrateIKZF1/3GSPT1/2
CRBN Binding RegionGlutarimide pocketTri-tryptophan pocket
Critical Hydrogen BondsHis378, Trp380 (water-mediated)Trp386, Tyr351
Cooperativity (β)0.8-1.21.5-2.0
Key Resistance MutationsTrp386Phe, Val388IleTyr351Ala, His353Gln
Substrate Degradation t½2-4 hours0.5-1 hour

Kinetic Profiling of GSPT1/2 Degradation in Hematologic Malignancy Models

The degradation kinetics of GSPT1/2 mediated by (5,6-dimethylpyrimidin-4-yl)methanamine-based compounds exhibit significant variation across hematologic malignancy models, reflecting cell-type-specific dependencies on protein homeostasis machinery. In acute myeloid leukemia (AML) cell lines (MOLM-14, MV4-11), CC-90009 induces rapid GSPT1 degradation with DC50 values of 0.5-3.5 nM and maximal degradation (Dmax) >90% within 2 hours [3]. The degradation follows first-order kinetics with t½ ≈30 minutes, significantly faster than the natural turnover of GSPT1 (t½ ≈8 hours). This rapid depletion triggers immediate translational arrest, evidenced by polysome dissociation within 60 minutes, followed by apoptosis initiation within 6-8 hours.

In multiple myeloma (MM) models, degradation kinetics are slower (DC50 10-50 nM, t½ ≈60 minutes) despite comparable CRBN expression levels. This difference is attributed to elevated proteasome capacity in MM cells, which accelerates GSPT1 degradation but simultaneously increases the synthesis rate of new GSPT1 protein. Consequently, maximal antiproliferative effects require sustained target suppression >12 hours, achievable only with continuous compound exposure. Intriguingly, primary cells from myelodysplastic syndrome (MDS) patients show intermediate sensitivity (DC50 5-15 nM), with response heterogeneity correlating with expression levels of ubiquitin-specific proteases (USP7, USP9X) that remove ubiquitin chains from GSPT1 [3].

Table 4: Kinetic Parameters of GSPT1 Degradation Across Hematologic Malignancies

Cell TypeDC50 (nM)Time to Max DegradationDmax (%)Apoptosis Induction Time
AML cell lines (MOLM-14)0.5-1.52 hours>956-8 hours
AML cell lines (MV4-11)2.0-3.53 hours90-958-10 hours
Multiple myeloma (MM1.S)10-154 hours85-9024-48 hours
Primary MDS blasts5-153-4 hours70-95*12-24 hours
*Heterogeneous response across patient samples

Properties

Product Name

(5,6-Dimethylpyrimidin-4-yl)methanamine

IUPAC Name

(5,6-dimethylpyrimidin-4-yl)methanamine

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C7H11N3/c1-5-6(2)9-4-10-7(5)3-8/h4H,3,8H2,1-2H3

InChI Key

PWWRFKFXCVRULR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1CN)C

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